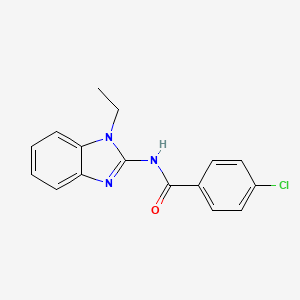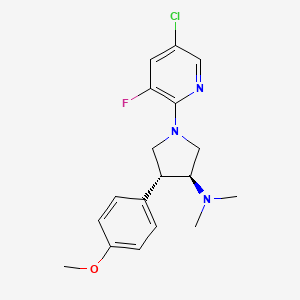
2-butoxy-3-(4-morpholinyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butoxy-3-(4-morpholinyl)quinoxaline (BMQ) is a synthetic compound that has been widely used in scientific research as a selective antagonist of the NMDA receptor. BMQ is a potent inhibitor of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
作用機序
2-butoxy-3-(4-morpholinyl)quinoxaline acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This binding prevents the activation of the receptor by its natural ligand, glycine, and thereby inhibits the influx of calcium ions into the postsynaptic neuron. The inhibition of the NMDA receptor by 2-butoxy-3-(4-morpholinyl)quinoxaline has been shown to have a range of effects on synaptic plasticity, including the modulation of long-term potentiation (LTP) and long-term depression (LTD).
Biochemical and Physiological Effects:
The inhibition of the NMDA receptor by 2-butoxy-3-(4-morpholinyl)quinoxaline has been shown to have a range of biochemical and physiological effects in various experimental models. For example, 2-butoxy-3-(4-morpholinyl)quinoxaline has been shown to reduce the level of glutamate release in the hippocampus, which is a brain region involved in learning and memory. Additionally, 2-butoxy-3-(4-morpholinyl)quinoxaline has been shown to modulate the activity of various signaling pathways, such as the ERK and CREB pathways, which are involved in synaptic plasticity and gene expression.
実験室実験の利点と制限
2-butoxy-3-(4-morpholinyl)quinoxaline has several advantages and limitations for use in lab experiments. The main advantage of 2-butoxy-3-(4-morpholinyl)quinoxaline is its high selectivity for the NMDA receptor, which allows researchers to study the specific role of this receptor in various physiological and pathological conditions. However, the use of 2-butoxy-3-(4-morpholinyl)quinoxaline also has several limitations, such as its potential toxicity and the need for careful dosing and administration. Furthermore, 2-butoxy-3-(4-morpholinyl)quinoxaline may have off-target effects on other receptors and signaling pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-butoxy-3-(4-morpholinyl)quinoxaline and the NMDA receptor. One direction is to investigate the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to develop new compounds that can selectively modulate the activity of the NMDA receptor, with improved efficacy and safety profiles. Additionally, the use of 2-butoxy-3-(4-morpholinyl)quinoxaline and other NMDA receptor antagonists in combination with other drugs and therapies may have synergistic effects on synaptic plasticity and cognitive function.
Conclusion:
In conclusion, 2-butoxy-3-(4-morpholinyl)quinoxaline is a selective antagonist of the NMDA receptor that has been widely used in scientific research to study the function and regulation of this receptor. 2-butoxy-3-(4-morpholinyl)quinoxaline has several advantages and limitations for use in lab experiments, and its inhibition of the NMDA receptor has a range of biochemical and physiological effects. Future research on 2-butoxy-3-(4-morpholinyl)quinoxaline and the NMDA receptor may lead to new insights into the role of this receptor in various neurological and psychiatric disorders, as well as the development of new therapies for these conditions.
合成法
The synthesis of 2-butoxy-3-(4-morpholinyl)quinoxaline involves the reaction of 2-butoxy-3-nitroquinoxaline with morpholine in the presence of a reducing agent. The reaction proceeds through a series of steps, including reduction, cyclization, and deprotection, to yield 2-butoxy-3-(4-morpholinyl)quinoxaline as a white crystalline solid. The purity of the compound can be verified using various analytical techniques, such as HPLC and NMR.
科学的研究の応用
2-butoxy-3-(4-morpholinyl)quinoxaline has been extensively used in scientific research to study the function and regulation of the NMDA receptor. The selective inhibition of the NMDA receptor by 2-butoxy-3-(4-morpholinyl)quinoxaline allows researchers to investigate the role of this receptor in various physiological and pathological conditions, such as synaptic plasticity, learning, memory, and neurodegenerative diseases. Furthermore, 2-butoxy-3-(4-morpholinyl)quinoxaline has been used to study the interaction of the NMDA receptor with other neurotransmitter receptors, such as GABA and dopamine receptors.
特性
IUPAC Name |
4-(3-butoxyquinoxalin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-3-10-21-16-15(19-8-11-20-12-9-19)17-13-6-4-5-7-14(13)18-16/h4-7H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJWCIVGCDBTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2N=C1N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-3-(morpholin-4-yl)quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dimethyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5685182.png)
![2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5685190.png)

![1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol](/img/structure/B5685201.png)
![4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5685221.png)
![2-[5-[1-(2-fluorophenyl)cyclopropyl]-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685227.png)

![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine](/img/structure/B5685236.png)

![N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5685240.png)
![8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685242.png)

![ethyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5685256.png)
